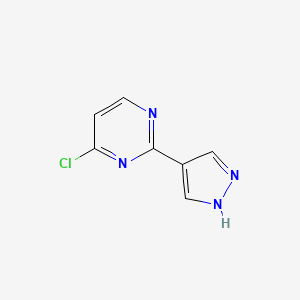
4-Chloro-2-(1H-pyrazol-4-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that features both a pyrimidine and a pyrazole ring. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, agrochemistry, and material science. The presence of both chloro and pyrazolyl groups in its structure allows for diverse chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1H-pyrazol-4-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 4-pyrazole. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole ring attaches to the pyrimidine core.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to include continuous flow processes or the use of more efficient catalysts to increase yield and reduce reaction time. The choice of solvent and reaction conditions can be adjusted to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
4-Chloro-2-(1H-pyrazol-4-yl)pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Cyclization Reactions: It can form more complex heterocyclic structures through cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Cyclization: Catalysts like palladium or copper in the presence of ligands.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a 4-amino-2-(1H-pyrazol-4-yl)pyrimidine derivative.
科学研究应用
Chemistry
In chemistry, 4-Chloro-2-(1H-pyrazol-4-yl)pyrimidine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents. The pyrazole and pyrimidine rings are known to interact with biological targets, enhancing the compound’s therapeutic potential.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its ability to form stable complexes with metals makes it useful in material science for the development of new polymers and coatings.
作用机制
The mechanism of action of 4-Chloro-2-(1H-pyrazol-4-yl)pyrimidine in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For instance, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
相似化合物的比较
Similar Compounds
- 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine
- 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
- 2-(1H-Pyrazol-1-yl)-4-(pyridin-2-yl)pyrimidine
Uniqueness
4-Chloro-2-(1H-pyrazol-4-yl)pyrimidine is unique due to the specific positioning of the chloro and pyrazolyl groups, which confer distinct reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable scaffold in drug discovery and development.
属性
分子式 |
C7H5ClN4 |
|---|---|
分子量 |
180.59 g/mol |
IUPAC 名称 |
4-chloro-2-(1H-pyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C7H5ClN4/c8-6-1-2-9-7(12-6)5-3-10-11-4-5/h1-4H,(H,10,11) |
InChI 键 |
SOFCQFQCKPZMAM-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1Cl)C2=CNN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


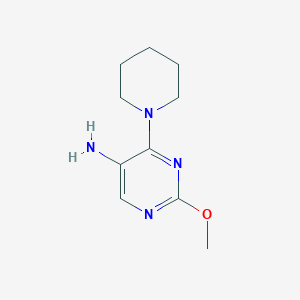

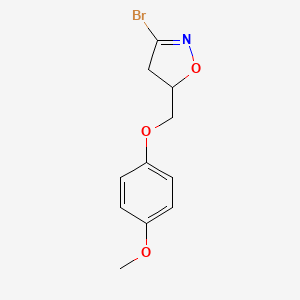
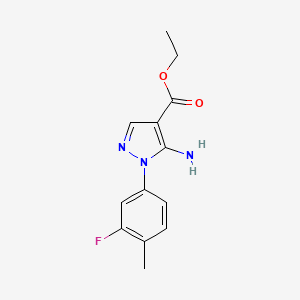

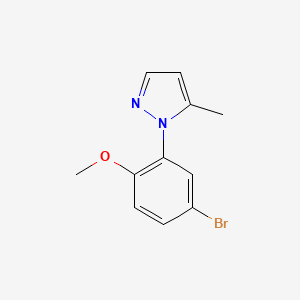
![N-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11791251.png)

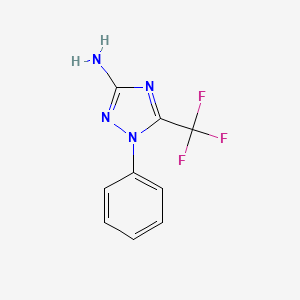
![1-Methyl-3-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11791284.png)
![4-Bromo-6-fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11791293.png)

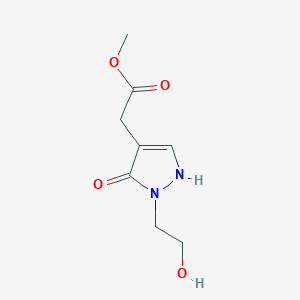
![4-((Pyridin-4-yloxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B11791311.png)
